3-Ethylazetidin-3-ol hydrochloride
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Overview
Description
3-Ethylazetidin-3-ol hydrochloride: is a chemical compound with the molecular formula C5H12ClNO It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylazetidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethylazetidine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylazetidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The azetidine ring can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-Ethylazetidin-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ethylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Azetidine: The parent compound, which lacks the ethyl and hydroxyl groups.
3-Methylazetidin-3-ol hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
3-Propylazetidin-3-ol hydrochloride: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 3-Ethylazetidin-3-ol hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications, offering distinct properties compared to its analogs.
Biological Activity
3-Ethylazetidin-3-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Molecular Structure : The compound has the molecular formula C4H10ClNO and features an azetidine ring with an ethyl group and a hydroxyl group, contributing to its unique reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with various biomolecules. This interaction can influence enzyme activity, receptor binding, and cellular signaling pathways, which are critical for its therapeutic potential.
2. Biochemical Interactions
Research indicates that the compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Enzyme Modulation : Its structural features allow it to interact with enzymes, potentially modulating their activity and influencing metabolic pathways.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound. Here are some key findings:
Applications in Drug Development
The unique properties of this compound position it as a valuable precursor in drug synthesis. Its ability to interact with biological molecules suggests potential applications in developing new pharmaceuticals targeting specific diseases.
Potential Therapeutic Areas
- Infectious Diseases : Due to its antimicrobial properties.
- Metabolic Disorders : Through modulation of metabolic enzymes.
- Cancer Research : Investigating its effects on cell proliferation and apoptosis.
Properties
IUPAC Name |
3-ethylazetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-5(7)3-6-4-5;/h6-7H,2-4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMOMOKLCCGODE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634425 |
Source
|
Record name | 3-Ethylazetidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935668-00-1 |
Source
|
Record name | 3-Ethylazetidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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